Rhodizonic acid Rhodizonic acid
Brand Name: Vulcanchem
CAS No.: 118-76-3
VCID: VC21343171
InChI: InChI=1S/C6H2O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8H
SMILES: C1(=C(C(=O)C(=O)C(=O)C1=O)O)O
Molecular Formula: C6H2O6
Molecular Weight: 170.08 g/mol

Rhodizonic acid

CAS No.: 118-76-3

Cat. No.: VC21343171

Molecular Formula: C6H2O6

Molecular Weight: 170.08 g/mol

* For research use only. Not for human or veterinary use.

Rhodizonic acid - 118-76-3

CAS No. 118-76-3
Molecular Formula C6H2O6
Molecular Weight 170.08 g/mol
IUPAC Name 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone
Standard InChI InChI=1S/C6H2O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8H
Standard InChI Key WCJLIWFWHPOTAC-UHFFFAOYSA-N
SMILES C1(=C(C(=O)C(=O)C(=O)C1=O)O)O
Canonical SMILES C1(=C(C(=O)C(=O)C(=O)C1=O)O)O

Chemical Structure and Properties

Rhodizonic acid is an organic compound with the molecular formula H₂C₆O₆, alternatively represented as (CO)₄(COH)₂. From a structural perspective, it can be classified as a twofold enol and fourfold ketone of cyclohexene, more precisely 5,6-dihydroxycyclohex-5-ene-1,2,3,4-tetrone . The molecular weight of rhodizonic acid is 170.08 g/mol .

In its anhydrous form, rhodizonic acid appears as an orange to deep-red, highly hygroscopic substance that can be obtained through low-pressure sublimation of its dihydrate form . The compound is typically encountered as a dihydrate (H₂C₆O₆·2H₂O), which is structurally 2,3,5,5,6,6-hexahydroxycyclohex-2-ene-1,4-dione, where two of the original ketone groups are replaced by two pairs of geminal diols .

Acid-Base Properties

Rhodizonic acid functions as a weak diprotic acid with unusually close ionization constants: pK₁ = 4.378±0.009 and pK₂ = 4.652±0.014 at 25°C . The ionization processes are complicated by the strong hydration of both the undissociated acid and the monoanion . When it loses hydrogen cations (H⁺) from its hydroxyl groups, it forms the hydrogen rhodizonate anion (HC₆O₆⁻) and the rhodizonate anion (C₆O₆²⁻) .

The rhodizonate dianion is particularly noteworthy as it exhibits aromaticity and symmetry, with the double bond and negative charges delocalized and evenly distributed over the six CO units . Abnormal enthalpy and entropy changes accompanying the second ionization are explained by the concurrent loss of two water molecules during the formation of the dianion .

Stability and Reactivity

Aerated aqueous solutions of rhodizonic acid demonstrate instability, particularly in basic environments (pH > 10) where quantitative conversion to croconic acid occurs . Exposure to light accelerates the decomposition of the acid, indicating photosensitivity . This photochemical behavior has prompted research into rhodizonic acid's potential as a primary absorber of solar energy .

Physical and Spectroscopic Characteristics

Molecular Structure

Theoretical calculations indicate that rhodizonic acid is characterized by stable conformers with relative energy (Erel) of approximately 0.4 kJ/mol . The molecular structure is stabilized through intramolecular OH...O hydrogen bonds with lengths of approximately 2.713 Å . The molecule exhibits near-planar geometry with a deviation from total planarity of less than 0.4° .

Spectroscopic Properties

Infrared (IR) spectroscopic studies of rhodizonic acid reveal distinctive absorption patterns. Theoretical predictions identify two absorption bands corresponding to OH stretching vibrations at approximately 3617 cm⁻¹ and 3582 cm⁻¹ . The first corresponds to vibrations of the free OH group, while the second represents the intramolecular hydrogen-bonded OH group .

The experimental IR spectrum of rhodizonic acid shows bands typical of OH stretching modes of water molecules in the 3550-3300 cm⁻¹ range, consistent with the hydrated nature of the compound . Significant IR bands are also observed at approximately 814 cm⁻¹ and 565 cm⁻¹ .

Table 3.1: Selected Theoretical and Experimental IR Bands of Rhodizonic Acid

Vibrational ModeTheoretical Wavenumber (cm⁻¹)Experimental Observation
Free OH stretching3617Within 3550-3300 range
H-bonded OH stretching3582Within 3550-3300 range
C=O stretchingMultiple bands in 1800-1500 rangeDifferences of 23-200 cm⁻¹ observed due to H-bonding
In-plane modes817, 568814, 565
OH bending642Affected by hydrogen bonding

Chemical Reactions and Behavior

Redox Properties

Rhodizonic acid participates in various redox reactions, particularly in aqueous solutions. The rhodizonate dianion undergoes thermal and photochemical reactions with various oxidizing reagents in aqueous solution . These properties have implications for both analytical applications and the compound's stability under different conditions.

Applications and Uses

Rhodizonic acid has found numerous applications across scientific disciplines, primarily due to its distinctive reactivity with metal ions.

Analytical Chemistry

The compound serves as an important analytical reagent for detecting various metal ions, including barium, lead, and iron . The specificity of these reactions has led to the development of standardized analytical procedures, some of which have been patented .

Forensic Science

One of the most significant applications of rhodizonic acid is in forensic science, particularly in the sodium rhodizonate test for detecting gunshot residue . When applied to surfaces suspected of containing lead residues from firearms, rhodizonic acid forms a characteristic scarlet precipitate with lead ions, providing a visual indication of gunshot residue . This test can be used to distinguish arrow wounds from gunshot wounds for hunting regulation enforcement .

Plant Biology Research

Recent research has explored the application of rhodizonic acid in plant biology, particularly for visualizing lead accumulation in plant tissues . In a study involving corn root tips exposed to lead solutions, rhodizonic acid staining enabled the visualization of lead trapping by border cells within minutes of exposure . This technique has potential applications in studying phytoremediation mechanisms and understanding how plants respond to heavy metal exposure .

Salts and Derivatives

Rhodizonates

The salts of rhodizonic acid, known as rhodizonates, typically display various shades of red coloration ranging from yellowish to purplish in transmitted light, often with a greenish luster in reflected light . This characteristic coloration is a result of the aromatic and symmetric nature of the rhodizonate anion .

Potassium Rhodizonate

Potassium rhodizonate (dipotassium salt of rhodizonic acid, C₆K₂O₆) is one of the most commonly encountered derivatives. It appears as a violet to black powder and is soluble in water . This salt can be prepared with good yield and purity by oxidizing inositol with nitric acid and reacting the result with potassium acetate in the presence of oxygen . The salt crystallizes out of solution due to its relative insolubility in water .

Potassium rhodizonate has numerous applications, including:

  • Preparation of staining solutions for lead detection in forensic tests

  • Synthesis of barium, thallium, ammonium, and silver rhodizonates through metathesis in aqueous solution

  • Cocrystallization of plutonium and radium from urine in radiological assays

  • Spectrophotometric determination of sulfate ions

  • Determination of acid dissociation constants of rhodizonic acid

  • Petrographic studies as a staining agent for plagioclase

Table 6.1: Properties of Potassium Rhodizonate

PropertyDescription
Chemical FormulaC₆K₂O₆ or C₆H₃KO₆ (monobasic salt)
CAS Number13021-40-4
AppearanceDark brown to black powder
Melting Point>300°C
Water SolubilitySoluble
StabilityStable
Crystal StructureSpace group Fddd

Research Findings and Recent Developments

Recent research on rhodizonic acid has expanded its applications beyond traditional analytical chemistry. A significant development involves the use of rhodizonic acid for rapid detection of root border cell trapping of heavy metals, specifically lead .

Root Border Cell Studies

Researchers have discovered that rhodizonic acid can be employed to visualize the dynamics of lead accumulation at root tip surfaces . When corn root tips were immersed in lead solution, stained with rhodizonic acid, and observed microscopically, lead trapping by border cells became evident within minutes . This technique has revealed that extracellular DNA plays a role in the trapping process, as demonstrated when the addition of nucleases resulted in the dispersal of rhodizonic acid-stained lead particles .

This application represents a novel use of rhodizonic acid in studying phytoremediation mechanisms, particularly how plants might naturally sequester and detoxify heavy metals in contaminated environments .

Spectroscopic Research

Advanced spectroscopic techniques, including linear polarized IR-spectroscopy, have been applied to study the molecular characteristics of rhodizonic acid . Research comparing rhodizonic acid with related compounds like croconic acid has provided insights into their structural similarities and differences . These studies contribute to understanding the fundamental properties of rhodizonic acid and related cyclohexene derivatives .

Comparison with Related Compounds

Rhodizonic acid belongs to a family of cyclic polyketones that includes croconic acid and other related compounds. Comparative studies have highlighted structural and spectroscopic similarities and differences between these molecules.

Rhodizonic Acid and Croconic Acid

Spectroscopic studies have revealed distinctive IR absorption patterns for both compounds, reflecting their unique molecular structures . While both compounds exhibit OH stretching vibrations, the specific band positions and intensities vary, providing a basis for spectroscopic differentiation .

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